molecular formula C11H13Cl2N3O2 B3130845 N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide CAS No. 345617-16-5

N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide

Cat. No.: B3130845
CAS No.: 345617-16-5
M. Wt: 290.14 g/mol
InChI Key: QJZAOCYEAADFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C11H13Cl2N3O2. It is a derivative of pyridine-2,6-dicarboxamide, featuring two chloroethyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a pyridine N-oxide derivative .

Mechanism of Action

The mechanism of action of N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to cross-linking and inhibition of their normal functions. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Properties

IUPAC Name

2-N,6-N-bis(2-chloroethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c12-4-6-14-10(17)8-2-1-3-9(16-8)11(18)15-7-5-13/h1-3H,4-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZAOCYEAADFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NCCCl)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide
Reactant of Route 3
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide
Reactant of Route 4
Reactant of Route 4
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide
Reactant of Route 5
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide
Reactant of Route 6
Reactant of Route 6
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.